2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione
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Overview
Description
2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group attached to an indene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione typically involves the condensation of 4-hydroxyphenylhydrazine with indene-1,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of functional materials, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ninhydrin: An indene-1,3-dione derivative used as a reagent for detecting amino acids.
Isatin: A structurally related compound with a wide range of biological activities.
Indanone: Another indene derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and biological properties. Its ability to form stable metal complexes and participate in redox reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)hydrazinylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-10-7-5-9(6-8-10)16-17-13-14(19)11-3-1-2-4-12(11)15(13)20/h1-8,16,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJLVMABAPDWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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